molecular formula C18H23NO B291625 N-(2-naphthyl)octanamide

N-(2-naphthyl)octanamide

Cat. No. B291625
M. Wt: 269.4 g/mol
InChI Key: RGNQBGVWAMCHNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-naphthyl)octanamide, also known as N-(2-naphthyl)octamide or N-(2-naphthyl)caprylamide, is a chemical compound with the molecular formula C20H25NO. It is a white to off-white solid that is soluble in organic solvents such as ethanol and acetone. N-(2-naphthyl)octanamide has been widely studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of N-(2-naphthyl)octanamide(2-naphthyl)octanamide is not fully understood, but it is believed to involve the modulation of intracellular signaling pathways. It has been shown to inhibit the activity of the protein kinase C (PKC) signaling pathway, which is involved in a wide range of cellular processes including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects
N-(2-naphthyl)octanamide(2-naphthyl)octanamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. It has also been shown to modulate calcium signaling in cells, which may have implications for the treatment of diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-naphthyl)octanamide(2-naphthyl)octanamide in lab experiments is its relatively low toxicity, which makes it a safer alternative to other compounds that may have more harmful side effects. However, one limitation is that it may not be as effective as other compounds in certain experimental settings, and its mechanism of action is not fully understood.

Future Directions

There are several potential future directions for research on N-(2-naphthyl)octanamide(2-naphthyl)octanamide. One area of interest is its potential as a therapeutic agent for cancer and other diseases, particularly in combination with other compounds. Another area of interest is its potential as a tool for studying intracellular signaling pathways and protein-protein interactions. Further research is needed to fully understand the mechanisms of action and potential applications of this compound.

Synthesis Methods

There are several methods for synthesizing N-(2-naphthyl)octanamide(2-naphthyl)octanamide, including the reaction of 2-naphthylamine with octanoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 2-naphthylamine with octanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).

Scientific Research Applications

N-(2-naphthyl)octanamide(2-naphthyl)octanamide has been used in a variety of scientific research applications, including as a fluorescent probe for detecting protein-protein interactions, as a modulator of calcium signaling in cells, and as a potential therapeutic agent for cancer and other diseases.

properties

Molecular Formula

C18H23NO

Molecular Weight

269.4 g/mol

IUPAC Name

N-naphthalen-2-yloctanamide

InChI

InChI=1S/C18H23NO/c1-2-3-4-5-6-11-18(20)19-17-13-12-15-9-7-8-10-16(15)14-17/h7-10,12-14H,2-6,11H2,1H3,(H,19,20)

InChI Key

RGNQBGVWAMCHNL-UHFFFAOYSA-N

SMILES

CCCCCCCC(=O)NC1=CC2=CC=CC=C2C=C1

Canonical SMILES

CCCCCCCC(=O)NC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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